![molecular formula C13H23NO5 B3421185 Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate CAS No. 2102885-50-5](/img/no-structure.png)
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is a chemical compound with the CAS Number: 2102885-50-5 . It has a molecular weight of 273.33 . The IUPAC name for this compound is ethyl (Z)-2-((dimethylamino)methylene)-4,4-diethoxy-3-oxobutanoate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9- . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is an oil that is stored at room temperature . It has a molecular weight of 273.33 .Safety and Hazards
The safety information for Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal, followed by reaction with ethyl chloroformate and then with sodium ethoxide.", "Starting Materials": [ "Ethyl acetoacetate", "N,N-dimethylformamide dimethyl acetal", "Ethyl chloroformate", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride or potassium tert-butoxide to form the enamine intermediate.", "Step 2: The enamine intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate.", "Step 3: The ethyl carbamate is then treated with sodium ethoxide to form the final product, Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate." ] } | |
Numéro CAS |
2102885-50-5 |
Formule moléculaire |
C13H23NO5 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9- |
Clé InChI |
SZFFCEBBQIJXEV-KTKRTIGZSA-N |
SMILES isomérique |
CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC |
SMILES |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
SMILES canonique |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,4-dicarboxylate](/img/structure/B3421103.png)
![tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate](/img/structure/B3421110.png)
![[[3,4-Bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate](/img/structure/B3421124.png)

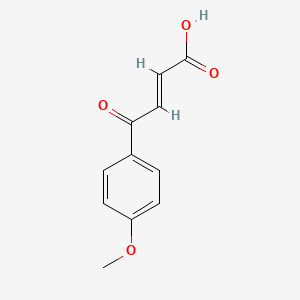
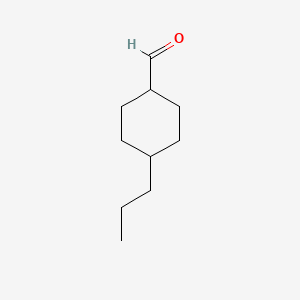

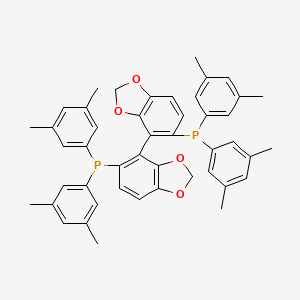
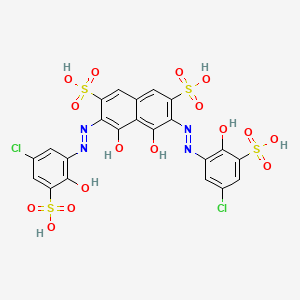
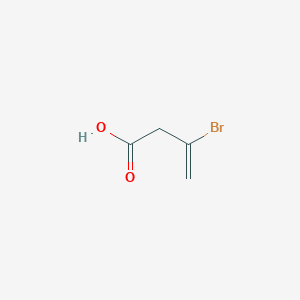
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)
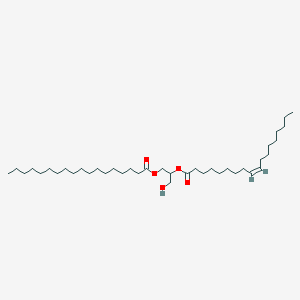
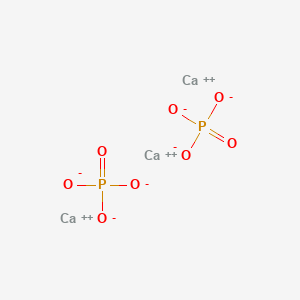
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B3421228.png)